1H and 13C NMR chemical shifts for allyl sec-butyl sulfide
1H and 13C NMR chemical shifts for allyl sec-butyl sulfide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Allyl sec-Butyl Sulfide
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl sec-butyl sulfide. In the absence of readily available experimental spectra, this guide synthesizes fundamental principles of NMR spectroscopy with established chemical shift theory to offer a detailed interpretation of the molecule's spectral features. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a thorough understanding of the structural characterization of organosulfur compounds. The guide includes predicted chemical shift tables, in-depth spectral interpretation, a standard experimental protocol for NMR data acquisition, and visual diagrams to elucidate molecular structure and proton relationships.
Introduction
Allyl sec-butyl sulfide (C₇H₁₄S) is an organosulfur compound featuring both an allyl and a sec-butyl group attached to a central sulfur atom.[1][2][3] The structural elucidation of such molecules is fundamental in various fields of chemical research, including natural product chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a detailed examination of the expected ¹H and ¹³C NMR spectra of allyl sec-butyl sulfide, offering insights into the electronic environment of each nucleus.
The chemical shifts in NMR are highly sensitive to the local electronic structure, making this technique ideal for mapping the connectivity and stereochemistry of a molecule.[4][5] For allyl sec-butyl sulfide, NMR spectroscopy can be used to confirm the presence and connectivity of the allyl and sec-butyl moieties.
Molecular Structure of Allyl sec-Butyl Sulfide
To understand the NMR spectra, it is essential to first consider the molecular structure of allyl sec-butyl sulfide and the unique chemical environment of each atom.
Figure 1. Structure of Allyl sec-Butyl Sulfide with Atom Numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for allyl sec-butyl sulfide in a standard deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[6][7]
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| H-1 | 3.15 | Doublet of triplets (dt) | J = 7.0, 1.5 | Allylic CH₂ |
| H-2 | 5.75 | Multiplet (ddt) | J = 17.0, 10.0, 7.0 | Vinylic CH |
| H-3 (trans) | 5.10 | Doublet of quartets (dq) | J = 17.0, 1.5 | Vinylic CH₂ |
| H-3 (cis) | 5.05 | Doublet of quartets (dq) | J = 10.0, 1.5 | Vinylic CH₂ |
| H-4 | 2.80 | Sextet | J = 7.0 | CH attached to S |
| H-5 | 1.55 | Multiplet | - | CH₂ in sec-butyl |
| H-6 | 0.95 | Triplet (t) | J = 7.5 | CH₃ in ethyl part of sec-butyl |
| H-7 | 1.25 | Doublet (d) | J = 7.0 | CH₃ attached to C4 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of allyl sec-butyl sulfide is expected to show seven distinct signals. The interpretation of each signal is detailed below.
Figure 2. Predicted ¹H-¹H Coupling Network in Allyl sec-Butyl Sulfide.
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Allyl Group Protons (H-1, H-2, H-3):
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H-2 (δ ~5.75 ppm): This signal, corresponding to the vinylic proton on the central carbon of the allyl group, is expected to appear in the downfield region typical for vinylic protons.[6] It will be a complex multiplet, specifically a doublet of doublet of triplets (ddt), due to coupling with H-3 (trans, J ≈ 17.0 Hz), H-3 (cis, J ≈ 10.0 Hz), and H-1 (J ≈ 7.0 Hz).
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H-3 (δ ~5.05-5.10 ppm): The two terminal vinylic protons (H-3) are diastereotopic and will appear as two distinct signals. The proton trans to H-2 will be further downfield (δ ~5.10 ppm) with a larger coupling constant (J ≈ 17.0 Hz), while the cis proton will be slightly upfield (δ ~5.05 ppm) with a smaller coupling constant (J ≈ 10.0 Hz). Both will show a small allylic coupling to H-1 (J ≈ 1.5 Hz), appearing as doublet of quartets.
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H-1 (δ ~3.15 ppm): These allylic protons are adjacent to the electron-withdrawing sulfur atom, which deshields them, causing a downfield shift compared to typical allylic protons.[7] The signal is expected to be a doublet of triplets due to coupling with H-2 (J ≈ 7.0 Hz) and the two H-3 protons (J ≈ 1.5 Hz).
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-
sec-Butyl Group Protons (H-4, H-5, H-6, H-7):
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H-4 (δ ~2.80 ppm): The single proton on the carbon directly attached to the sulfur atom (C4) is expected to be the most downfield of the sec-butyl signals due to the deshielding effect of the sulfur. It will appear as a sextet due to coupling with the five neighboring protons on C5 and C7 (J ≈ 7.0 Hz).
-
H-5 (δ ~1.55 ppm): The two diastereotopic protons of the methylene group (CH₂) will likely appear as a complex multiplet in the typical alkyl region.
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H-7 (δ ~1.25 ppm): The methyl group attached to the chiral center (C4) will appear as a doublet due to coupling with H-4 (J ≈ 7.0 Hz).
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H-6 (δ ~0.95 ppm): The terminal methyl group of the ethyl moiety will be the most shielded and appear as a triplet due to coupling with the H-5 protons (J ≈ 7.5 Hz).
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Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for allyl sec-butyl sulfide are presented in the table below. These predictions are based on typical chemical shift ranges for carbons in similar electronic environments.[8][9]
| Carbon | Predicted δ (ppm) | Assignment |
| C1 | 36.5 | Allylic CH₂ |
| C2 | 134.0 | Vinylic CH |
| C3 | 117.0 | Vinylic CH₂ |
| C4 | 45.0 | CH attached to S |
| C5 | 29.5 | CH₂ in sec-butyl |
| C6 | 11.0 | CH₃ in ethyl part of sec-butyl |
| C7 | 21.5 | CH₃ attached to C4 |
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.
-
Allyl Group Carbons (C1, C2, C3):
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C2 and C3 (δ ~134.0 and 117.0 ppm): The two sp²-hybridized carbons of the double bond will appear in the downfield region characteristic of alkenes.[8] The internal carbon (C2) is expected to be further downfield than the terminal carbon (C3).
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C1 (δ ~36.5 ppm): The sp³-hybridized carbon adjacent to the sulfur atom will be deshielded compared to a standard alkane carbon due to the electronegativity of sulfur.
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-
sec-Butyl Group Carbons (C4, C5, C6, C7):
-
C4 (δ ~45.0 ppm): The carbon directly bonded to sulfur will be the most downfield of the sec-butyl carbons.
-
C5, C6, and C7 (δ ~29.5, 11.0, and 21.5 ppm): These sp³-hybridized carbons will appear in the typical upfield alkyl region. The terminal methyl carbon (C6) is expected to be the most shielded.
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Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of allyl sec-butyl sulfide.
Figure 3. General Workflow for NMR Data Acquisition and Processing.
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity allyl sec-butyl sulfide.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
-
For ¹H NMR, acquire the free induction decay (FID) using a standard pulse sequence. Typically, 16 scans are sufficient.
-
For ¹³C NMR, a larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of the ¹³C isotope.[9] Proton decoupling should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.
-
Phase-correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
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Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of allyl sec-butyl sulfide. By applying fundamental principles of NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants for each nucleus in the molecule have been assigned. This information is invaluable for the structural verification and characterization of this and related organosulfur compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data.
References
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IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144394, Allyl sec-butyl sulfide. [Link]
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St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]
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Scribd. Factors Influencing Chemical Shift in NMR. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Oregon State University. 1H NMR Chemical Shifts. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
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